molecular formula C20H13N3O2S B2412002 4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 899963-41-8

4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

Cat. No.: B2412002
CAS No.: 899963-41-8
M. Wt: 359.4
InChI Key: YBPLYWGVQDTWKK-UHFFFAOYSA-N
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Description

“4-benzoyl-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a chemical compound with the molecular formula C20H13N3O2S . It is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known to possess various pharmacological activities .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives often involves the reaction of 3-amino-thiophene-2-carboxylate derivatives with a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The specific synthesis process for “this compound” is not detailed in the available sources.

Scientific Research Applications

Green Approach to Synthesis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, a related pharmacophore, has been improved to a one-step process, demonstrating a greener, more efficient method that requires reduced catalyst loading and simplifies purification. This approach highlights the potential for creating pharmacologically important compounds with greater step economy and environmental consideration (Taoda Shi et al., 2018).

Antitumor and Antibacterial Agents

Thieno[3,2-d]pyrimidine derivatives have been synthesized and demonstrated significant in vitro activity against several human tumor cell lines, including liver, colon, and lung cancers. Additionally, these compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, underlining their potential as dual-function agents in pharmacological applications (H. Hafez et al., 2017).

Antimicrobial and Anti-Inflammatory Activities

New series of thieno[2,3-d]pyrimidine heterocyclic compounds have been prepared and tested for their antimicrobial and anti-inflammatory properties. These compounds have shown notable activity towards fungi, bacteria, and inflammation, suggesting their potential application in treating various microbial infections and inflammatory conditions (M. Tolba et al., 2018).

Synthesis of Novel Derivatives for Antibacterial Activity

A series of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives were synthesized and evaluated for their antibacterial activity. The synthesized compounds demonstrated high activity towards common bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents (T. Giri et al., 2017).

Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase

Research on N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds revealed their function as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), with potent antitumor activity. These findings suggest a promising approach to cancer treatment through the inhibition of key enzymes required for DNA synthesis (A. Gangjee et al., 2005).

Properties

IUPAC Name

4-benzoyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S/c24-17(13-4-2-1-3-5-13)14-6-8-15(9-7-14)19(25)23-18-16-10-11-26-20(16)22-12-21-18/h1-12H,(H,21,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPLYWGVQDTWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C4C=CSC4=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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